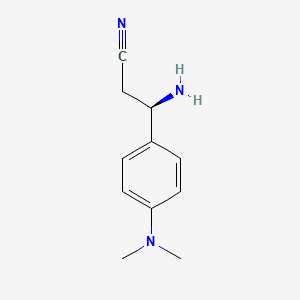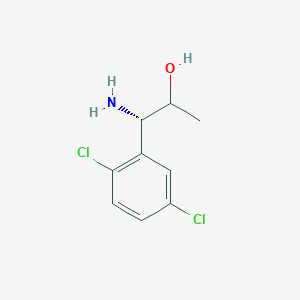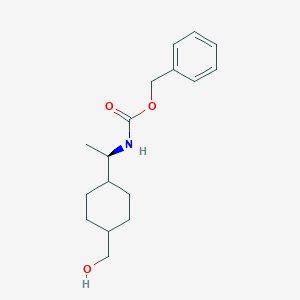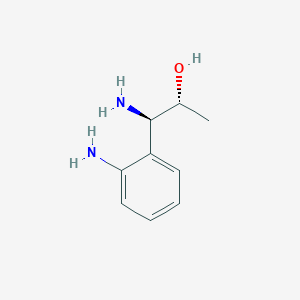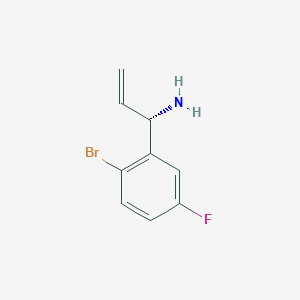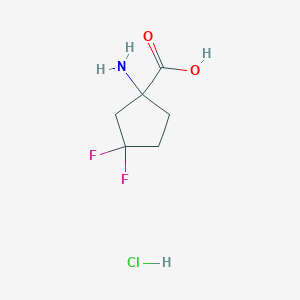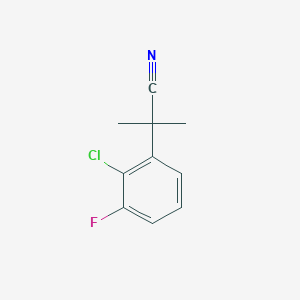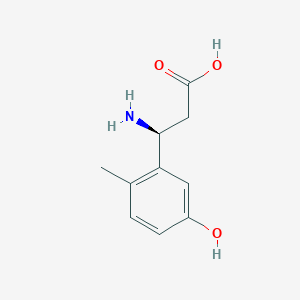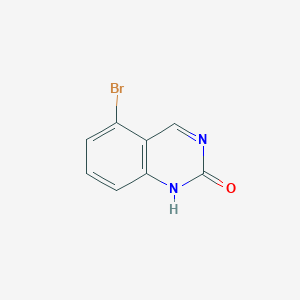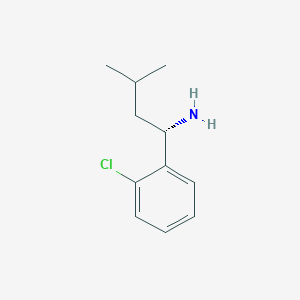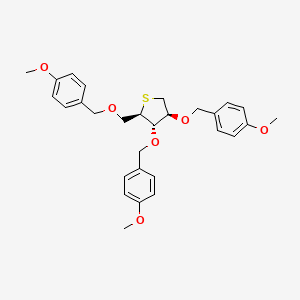
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core and multiple methoxybenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives and 4-methoxybenzyl chloride. The reaction conditions usually require the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reactions. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxybenzyl groups or the tetrahydrothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学的研究の応用
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which (2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- α-D-gluco-D-manno-6-Undeculopyranose, 2,5-anhydro-5-C-(hydroxymethyl)-6,7-bis-O-(1-oxododecyl)
Uniqueness
(2R,3S,4S)-3,4-Bis((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)tetrahydrothiophene is unique due to its specific stereochemistry and the presence of multiple methoxybenzyl groups. These features confer distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C29H34O6S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
(2R,3S,4S)-3,4-bis[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]thiolane |
InChI |
InChI=1S/C29H34O6S/c1-30-24-10-4-21(5-11-24)16-33-19-28-29(35-18-23-8-14-26(32-3)15-9-23)27(20-36-28)34-17-22-6-12-25(31-2)13-7-22/h4-15,27-29H,16-20H2,1-3H3/t27-,28-,29+/m1/s1 |
InChIキー |
KWLLFYPUPOAQRZ-NLDZOOGBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](CS2)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC |
正規SMILES |
COC1=CC=C(C=C1)COCC2C(C(CS2)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


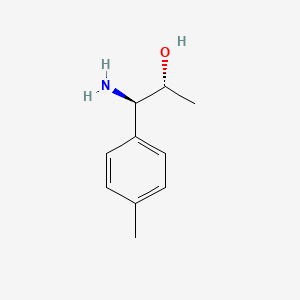
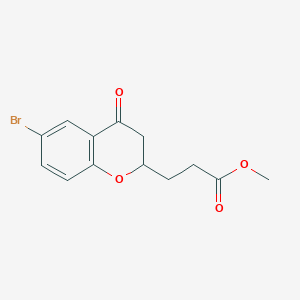
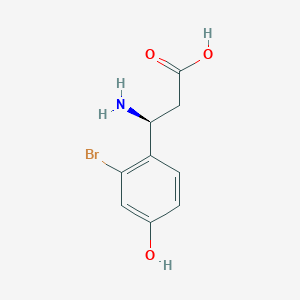
![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
